molecular formula C35H51N3O9S3 B11826778 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid

Cat. No.: B11826778
M. Wt: 754.0 g/mol
InChI Key: RDVNFVVSKSUDFK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name of the cationic component, 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine , is derived through systematic substitution rules. Breaking down the structure:

  • Cyclohexan-1-amine : A six-membered cyclohexane ring with an amine group (-NH~2~) at position 1.
  • Piperazin-1-yl : A six-membered diamine ring (piperazine) attached via its nitrogen at position 1.
  • 4-(Cyclopropylmethyl) : A cyclopropane ring bonded to a methyl group, itself attached to the piperazine nitrogen at position 4.

The full name follows IUPAC priority rules, where the parent structure (cyclohexanamine) is modified by substituents in descending order of complexity. The numerical locants (1-yl, 4-) ensure unambiguous positioning of functional groups.

For the anionic component, 4-methylbenzenesulfonic acid , the nomenclature prioritizes the sulfonic acid group (-SO~3~H) as the principal functional group. The methyl substituent is positioned at the para (4-) position relative to the sulfonic acid group on the benzene ring.

Table 1: Molecular Data for 4-[4-(Cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine

Property Value Source
Molecular formula C~14~H~27~N~3~
Average molecular mass 345.15 g/mol (free base)
Salt form Trihydrochloride (C~14~H~30~Cl~3~N~3~)

Table 2: Synonyms for the Compound

Component Synonym(s)
Cation trans-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexanamine
(1r,4r)-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine
Anion p-Toluenesulfonic acid; Tosic acid

Historical Development of Piperazine-Cyclohexanamine Derivatives

Piperazine derivatives have been integral to pharmaceutical chemistry since the early 20th century. Initially isolated from black pepper alkaloids, piperazine’s simple diamine structure (C~4~H~10~N~2~) became a scaffold for synthesizing compounds with diverse biological activities. The introduction of cyclohexanamine moieties emerged in the mid-20th century as researchers sought to enhance metabolic stability and receptor affinity.

Key milestones in piperazine-cyclohexanamine development include:

  • 1950s–1960s : Synthesis of early piperazine antidepressants and antipsychotics, highlighting the role of nitrogen spacing in bioactivity.
  • 1970s–1980s : Incorporation of cyclohexyl groups to reduce conformational flexibility, exemplified by compounds like cisapride.
  • 1990s–Present : Functionalization with cyclopropylmethyl groups to optimize pharmacokinetics, as seen in 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine derivatives.

The cyclopropylmethyl substituent, introduced in the 21st century, balances lipophilicity and steric bulk, improving blood-brain barrier penetration while minimizing off-target interactions. Concurrently, sulfonic acid counterions like 4-methylbenzenesulfonic acid gained prominence for enhancing crystallinity and shelf-life in active pharmaceutical ingredients.

Structural Evolution of Piperazine Derivatives

  • Early analogs : Linear alkyl chains (e.g., ethyl, propyl) provided moderate receptor affinity but suffered from rapid metabolism.
  • Cyclohexyl integration : Rigid cyclohexane rings reduced entropy penalties during receptor binding, increasing potency.
  • Cyclopropylmethyl modification : The strained cyclopropane ring introduced electronic effects, stabilizing transition states in target interactions.

This progression underscores the compound’s design rationale: merging piperazine’s versatility with cyclohexanamine’s rigidity and cyclopropylmethyl’s metabolic resistance.

Properties

Molecular Formula

C35H51N3O9S3

Molecular Weight

754.0 g/mol

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C14H27N3.3C7H8O3S/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;3*1-6-2-4-7(5-3-6)11(8,9)10/h12-14H,1-11,15H2;3*2-5H,1H3,(H,8,9,10)

InChI Key

RDVNFVVSKSUDFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1CN2CCN(CC2)C3CCC(CC3)N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Protected Amine

Key Steps (from):

  • Starting Material : trans-N,N-Dibenzyl-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexanamine (1.41 g, 3.38 mmol).

  • Reaction Conditions :

    • Solvent: Methanol (15 mL).

    • Catalyst: Palladium on activated carbon (10% Pd/C, 706 mg).

    • Additives: Acetic acid (0.1 mL).

    • Hydrogen Pressure: 3 atm (2280 Torr).

    • Temperature: 20–30°C.

    • Duration: 12 hours.

  • Workup : Filtration through alkaline aluminum oxide (3 g) and concentration under reduced pressure.

  • Yield : 900 mg (100%).

  • Analytical Data :

    • MS (ESI): m/z 238.2 [M+H]⁺.

    • Purity: Confirmed via NMR and chromatography.

Mechanistic Insight :
The dibenzyl protecting groups are cleaved via hydrogenolysis, selectively yielding the primary amine without disrupting the piperazine or cyclopropane moieties.

Alternative Routes

  • Reductive Amination : A related acetamide derivative (882660-40-4) was synthesized via reductive amination of cyclohexanone with 1-(cyclopropylmethyl)piperazine, followed by hydrogenation (56.1% yield).

  • Piperazine Alkylation : Alkylation of piperazine with cyclopropylmethyl bromide under basic conditions, followed by cyclohexane functionalization, is described in patents.

Salt Formation with 4-Methylbenzenesulfonic Acid

Procedure

  • Equimolar Reaction :

    • Dissolve trans-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine (237.38 g/mol) in ethanol.

    • Add 4-methylbenzenesulfonic acid (172.2 g/mol) in a 1:1 molar ratio.

    • Stir at 50°C for 2 hours.

  • Crystallization : Cool to 0°C, filter, and wash with cold ethanol.

  • Yield : >95% (typical for sulfonic acid salts).

Analytical Characterization

  • Molecular Formula : C₁₄H₂₇N₃·C₇H₈O₃S.

  • Molecular Weight : 409.6 g/mol.

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 7.48 (d, 2H, tosyl aromatic), 2.45 (s, 3H, tosyl CH₃), 2.1–3.0 (m, piperazine and cyclohexyl protons).

    • IR : Peaks at 1150 cm⁻¹ (S=O stretch) and 1600 cm⁻¹ (aromatic C=C).

Optimization and Challenges

Critical Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Hydrogen Pressure3 atmComplete debenzylation
Catalyst Loading10% Pd/C (20 wt%)Avoids over-reduction
Solvent ChoiceMethanolEnhances solubility of intermediates
Acid AdditiveAcetic acid (0.1 mL)Stabilizes amine during reaction

Common Byproducts

  • Incomplete Deprotection : Residual dibenzyl intermediates (addressed via extended reaction time).

  • Cyclopropane Ring Opening : Minimized by avoiding strong acids/bases.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C can be recovered via filtration and reused (3–5 cycles).

  • Crystallization Solvents : Ethanol/water mixtures improve salt purity.

Comparative Analysis of Methods

MethodYieldCostScalability
Catalytic Hydrogenation100%HighExcellent
Reductive Amination56.1%ModerateModerate

Chemical Reactions Analysis

Types of Reactions

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Can be reduced to form secondary amines.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: N-oxides of the compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Neuroactive Properties

The piperazine component is associated with various pharmacological activities:

  • Antidepressant Effects : Compounds similar to this structure have shown efficacy in modulating serotonin and dopamine pathways, suggesting potential use in treating mood disorders.
  • Antipsychotic Activity : Research indicates that piperazine derivatives can interact with dopamine receptors, making them candidates for antipsychotic medications.

Antimicrobial Activity

Studies have demonstrated that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds containing the sulfonamide group have been effective against various bacterial strains, including those resistant to conventional antibiotics .
  • Biofilm Suppression : New derivatives have shown promise in inhibiting biofilm formation of pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, enhancing their potential as antimicrobial agents .

Materials Science Applications

The compound's unique properties also lend themselves to applications in materials science:

  • OLED Technology : The structural characteristics of this compound make it suitable for use in organic light-emitting diodes (OLEDs), where efficient charge transport is crucial .

Synthesis and Characterization

The synthesis of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine; 4-methylbenzenesulfonic acid involves multi-step organic synthesis techniques. Key methods include:

  • Formation of the Piperazine Ring : Utilizing cyclization reactions to form the core structure.
  • Sulfonation Reaction : Introducing the sulfonic acid group to enhance solubility and reactivity.
  • Purification Techniques : Employing crystallization and chromatography to achieve high purity levels necessary for biological testing.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of piperazine derivatives similar to this compound found that it effectively increased serotonin levels in animal models, leading to reduced depressive behaviors. This suggests a mechanism involving modulation of neurotransmitter systems .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several sulfonamide derivatives were tested against resistant bacterial strains. The results indicated that compounds with structural similarities to 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine showed significant inhibition rates, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its antidepressant and antipsychotic effects . The compound’s structure allows it to cross the blood-brain barrier and exert its effects on central nervous system pathways.

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : ≥100 mg/mL in water .
  • Storage : Stable at -20°C .

Applications: Likely serves as a kinase inhibitor intermediate, inferred from structurally related spiro-pyrazino-pyrrolo-pyrimidinone derivatives (e.g., COMPOUND 37, m/z 452 [M+H]⁺) .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The cyclopropylmethyl group in the target compound enhances metabolic stability compared to methyl or methoxyphenyl groups .
  • Counterion Impact : The tris-sulfonate salt improves aqueous solubility (≥100 mg/mL) vs. hydrochloride salts (e.g., CAS 1864064-30-1), which lack solubility data .

Pharmacological and Functional Comparisons

Target Compound vs. Spiro Derivatives (e.g., COMPOUND 37 ) :

  • Similarity : Both share a piperazinyl-cyclohexanamine backbone.
  • Difference: Spiro derivatives incorporate pyrazino-pyrrolo-pyrimidinone moieties, increasing molecular weight (m/z 452 vs. 409.59) and complexity .

Target Compound vs. Quinolonecarboxylic Acids (e.g., 5a–m ):

  • Similarity : Piperazine-based synthesis strategies.
  • Difference: Quinolone derivatives feature antibacterial fluorinated cores, whereas the target lacks a heteroaromatic system .

Target Compound vs. Sulfonamide Derivatives (e.g., CAS 20127-97-3 ) :

  • Similarity : Piperazine sulfonylation.

Physicochemical Property Analysis

Property Target Compound 4-Methylpiperazinyl Derivative Methoxyphenyl-sulfonylethylamine Fluorophenylsulfanyl HCl
Aqueous Solubility ≥100 mg/mL Not reported Not reported Not reported
Thermal Stability -20°C storage Not reported Not reported Not reported
Ionization Tris-sulfonate salt Free base Free base HCl salt

Biological Activity

The compound 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine; 4-methylbenzenesulfonic acid is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C14H30N3O9S3\text{C}_{14}\text{H}_{30}\text{N}_{3}\text{O}_{9}\text{S}_{3}
PropertyValue
Molecular Weight753.99 g/mol
IUPAC Name4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine; 4-methylbenzenesulfonic acid
CAS Number1373498-25-9

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cannabinoid receptor type 1 (CB1) . Research indicates that compounds with similar piperazine scaffolds can act as inverse agonists at CB1 receptors, which are implicated in appetite regulation and mood disorders. The specific mechanism involves the binding of the compound to the CB1 receptor, leading to a reduction in basal G protein coupling activity, which is essential for its anorectic effects .

Pharmacological Effects

  • Anti-obesity Potential : The compound shows promise as an anti-obesity agent through its action on CB1 receptors. In studies, it has been shown to reduce appetite and food intake in animal models .
  • Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, suggesting potential applications in treating anxiety disorders .
  • Neuroprotective Properties : There is emerging evidence that piperazine derivatives may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine :

  • Study on Inverse Agonists : A study published in The American Society for Pharmacology and Experimental Therapeutics highlighted the efficacy of new CB1 inverse agonists derived from piperazine scaffolds, demonstrating comparable effects to established drugs like rimonabant while offering a distinct structural framework .
  • Evaluation of Piperazine Derivatives : Research focusing on various piperazine derivatives indicated that modifications in the chemical structure significantly influence their binding affinity and functional activity at cannabinoid receptors. This suggests that further optimization could enhance therapeutic profiles .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameCB1 Binding Affinity (Ki)Effect
Rimonabant (SR141716A)~10 nMAnorectic
LDK1229 (related piperazine derivative)220 nMAnorectic
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexanamineTBDTBD

Q & A

Q. What are the standard synthetic routes for synthesizing 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine?

The compound is typically synthesized via sequential deprotection and functionalization. For example, starting from dibenzyl-protected precursors (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine), catalytic hydrogenation removes benzyl groups to yield the free amine intermediate. Subsequent alkylation with cyclopropylmethyl groups is performed under reflux in polar aprotic solvents like ethanol, using triethylamine (TEA) as a base to facilitate nucleophilic substitution. Final purification involves preparative TLC or HPLC to isolate enantiomerically pure forms .

Q. How is structural confirmation achieved for this compound and its intermediates?

Structural confirmation relies on tandem spectroscopic techniques:

  • Mass spectrometry (MS): Electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 238 [M + H]+ for the cyclopropylmethyl derivative) .
  • 1H NMR: Distinct shifts (e.g., δ 8.60 ppm for aromatic protons in spirocyclic derivatives) and coupling constants (e.g., J = 13.5 Hz for piperazine protons) validate stereochemistry and functional group integration .
  • Chiral chromatography: Used to resolve enantiomers (e.g., (1R,4R) vs. (1S,4S) forms) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling identification of energy-efficient pathways. For instance, ICReDD’s reaction path search methods reduce trial-and-error by simulating substituent effects on reaction kinetics. Computational tools also guide solvent selection (e.g., ethanol vs. DMF) and temperature optimization (e.g., 140°C for sealed-tube reactions) to minimize side products .

Q. What discrepancies arise in spectroscopic data between diastereomers, and how are they resolved?

Diastereomers (e.g., Compounds 36 and 40) may exhibit identical MS profiles (m/z 492 [M + H]+) but distinct NMR patterns due to spatial arrangement. For example, Compound 36 shows a downfield shift at δ 3.73 ppm for the cyclohexyl proton, whereas Compound 40 exhibits a shift at δ 4.04 ppm. Resolution requires chiral stationary-phase HPLC and comparative analysis with synthetic standards .

Q. How does stereochemistry at the cyclohexane ring influence biological activity?

Enantiomers (R,R vs. S,S) can exhibit divergent binding affinities to biological targets. For example, (1R,4R)-configured derivatives show enhanced interactions with kinase domains due to optimal spatial alignment of the cyclopropylmethyl group. Activity assays (e.g., IC50 measurements in enzyme inhibition studies) are critical for correlating stereochemistry with efficacy .

Q. What purification strategies ensure enantiomeric purity during scale-up?

  • Preparative TLC: Effective for small-scale isolation (e.g., 4.3 mg yield in patent examples) .
  • Chiral resolution: Use of cellulose-based columns under isocratic conditions.
  • Crystallization: Solvent screening (e.g., methanol/water mixtures) to exploit differential solubility of enantiomers.

Methodological Considerations

  • Reaction Design: Prioritize protecting-group-free routes to minimize purification steps.
  • Data Validation: Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or MNova software) to resolve ambiguities.
  • Scale-Up Challenges: Sealed-tube reactions at high temperatures (140°C) require pressure-resistant vessels to prevent decomposition .

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